molecular formula C22H39N7O2 B610088 Phevamine A CAS No. 2280874-34-0

Phevamine A

Cat. No. B610088
CAS RN: 2280874-34-0
M. Wt: 433.6
InChI Key: UNPKFBJCYYQNKC-OALUTQOASA-N
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Description

Phevamine A is a bacterial virulence factor that promotes the growth of phytopathogens by suppressing the host immune response in both A. thaliana and Nicotiana benthamiana . It is a small molecule that suppresses plant immune responses .


Synthesis Analysis

The hsv-encoded enzymes in Pseudomonas syringae pv. tomato DC3000 (Pto) synthesize Phevamine A . The enzymes encoded by the hsv operon contribute to the virulence of Pto on Arabidopsis thaliana and suppress bacteria-induced immune responses .


Molecular Structure Analysis

Phevamine A consists of L-phenylalanine, L-valine, and a modified spermidine . It is different from known small molecules produced by phytopathogens .


Chemical Reactions Analysis

Phevamine A suppresses a potentiation effect of spermidine and L-arginine on the reactive oxygen species burst generated upon recognition of bacterial flagellin . It promotes bacterial growth by suppressing plant immune responses, including both early (the generation of reactive oxygen species) and late (the deposition of cell wall reinforcing callose in leaves and leaf cell death) markers .

Scientific Research Applications

  • Role in Suppressing Plant Immune Responses : Phevamine A functions as a virulence factor in bacterial pathogens. It promotes bacterial growth by suppressing plant immune responses, which includes both early and late markers of plant defense mechanisms like reactive oxygen species generation and callose deposition in leaves, leading to leaf cell death (O. Erinn M. et al., 2018).

  • Distinct Chemical Structure and Mode of Action : This compound's chemical structure and mode of action are unique compared to known bacterial phytotoxins. It consists of L-phenylalanine, L-valine, and a modified spermidine, differentiating it from other small molecules produced by phytopathogens (E. M. O’Neill et al., 2018).

  • Widespread Distribution in Plant Pathogens : Research indicates that the gene cluster responsible for producing Phevamine A is present in about 37% of P. syringae genomes, suggesting that it is a widely distributed virulence factor in phytopathogens (Bo Li et al., 2018).

Mechanism of Action

Phevamine A acts as a virulence factor that promotes bacterial growth and virulence, in part by suppressing plant immune responses . It suppresses a potentiation effect of spermidine and L-arginine on the reactive oxygen species burst generated upon recognition of bacterial flagellin .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[4-[3-(diaminomethylideneamino)propylamino]butyl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N7O2/c1-16(2)19(29-20(30)18(23)15-17-9-4-3-5-10-17)21(31)27-13-7-6-11-26-12-8-14-28-22(24)25/h3-5,9-10,16,18-19,26H,6-8,11-15,23H2,1-2H3,(H,27,31)(H,29,30)(H4,24,25,28)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPKFBJCYYQNKC-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCCCNCCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCCCNCCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phevamine A

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